molecular formula C7H12O3 B3055751 4-Butyl-1,3-dioxolan-2-one CAS No. 66675-43-2

4-Butyl-1,3-dioxolan-2-one

Cat. No.: B3055751
CAS No.: 66675-43-2
M. Wt: 144.17 g/mol
InChI Key: SDROQGXGPRQQON-UHFFFAOYSA-N
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Description

4-Butyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C₇H₁₂O₃. It belongs to the class of dioxolanes, which are five-membered cyclic acetals. This compound is characterized by its stability and versatility, making it a valuable substance in various chemical applications.

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄, chromium trioxide (CrO₃) in pyridine.

    Reduction: H₂/Ni, H₂/Rh, LiAlH₄, sodium borohydride (NaBH₄).

    Substitution: RLi, RMgX, RCuLi.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields lactones or related cleavage products, while reduction can produce alcohols or hydrocarbons .

Properties

IUPAC Name

4-butyl-1,3-dioxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-3-4-6-5-9-7(8)10-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDROQGXGPRQQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1COC(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560783
Record name 4-Butyl-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66675-43-2
Record name 4-Butyl-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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